(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride
Overview
Description
“(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride” is a threonine derivative . It has a CAS Number of 39994-70-2 and a linear formula of C6H14ClNO3 .
Molecular Structure Analysis
The molecular structure of “(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride” can be represented by the linear formula C6H14ClNO3 . The InChI code for this compound is 1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1 .
Physical And Chemical Properties Analysis
“(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride” is a liquid at room temperature. It should be stored at 4°C in a sealed container, away from moisture .
Scientific Research Applications
Peptide Synthesis
L-Threonine Ethyl Ester Hydrochloride is used in peptide synthesis . It is an important amino protective agent and is used to introduce t-Boc protect gene .
Medical Intermediate
This compound serves as a medical intermediate . It plays a crucial role in the production of various pharmaceuticals.
Organic Intermediate
In addition to its role in medicine, it is also used as an organic intermediate . This means it is used in the synthesis of a wide range of organic compounds.
Cytotoxicity Evaluation
Threonine-based compounds, including L-Threonine Ethyl Ester Hydrochloride, have been used in the design, synthesis, and cytotoxicity evaluation of threonine-based galactoceramide with aromatic groups and various fatty-acyl side chains .
Chromatography
L-Threonine Ethyl Ester Hydrochloride can be used in chromatography, a method used in laboratories to separate mixtures .
Bioactive Glycolipid
Galactoceramide, a bioactive glycolipid, has been shown to possess antitumor activity. In galactoceramides, the glycosidic bond exists between the sugar moiety and the ceramide part, which consists of a fatty acid and sphingoid chain .
Safety and Hazards
The safety information for “(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride” indicates that it may be harmful if swallowed or inhaled, and it may cause skin, eye, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
L-Threonine Ethyl Ester Hydrochloride, also known as Ethyl L-threoninate hydrochloride or (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, is a derivative of the amino acid L-Threonine As a derivative of l-threonine, it may interact with the same biological targets as l-threonine, including proteins and enzymes involved in various metabolic pathways .
Mode of Action
It’s known that l-threonine and its derivatives can participate in protein synthesis and other metabolic processes . As an ester of L-Threonine, this compound might be hydrolyzed in the body to release L-Threonine, which can then participate in these processes .
Biochemical Pathways
L-Threonine is involved in several biochemical pathways, including protein synthesis and the metabolism of amino acids . It’s plausible that L-Threonine Ethyl Ester Hydrochloride, once hydrolyzed to L-Threonine, could participate in these same pathways.
Pharmacokinetics
It’s known that l-threonine and its derivatives are generally well-absorbed and distributed throughout the body . The compound is likely metabolized by esterases to produce L-Threonine, which can then be further metabolized or excreted .
Result of Action
As a derivative of l-threonine, it may have similar effects, such as participating in protein synthesis and other metabolic processes
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Threonine Ethyl Ester Hydrochloride. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability of the compound and its ability to interact with its targets . .
properties
IUPAC Name |
ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKKNTASOQMDMH-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33368-36-4, 39994-70-2 | |
Record name | Threonine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33368-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Threonine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39994-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60193048 | |
Record name | Ethyl L-threoninate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride | |
CAS RN |
39994-70-2 | |
Record name | Ethyl L-threoninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-threoninate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60193048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-threoninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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